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Compound of Interest

Compound Name: 4-Nitrosophenol

Cat. No.: B094939 Get Quote

This in-depth technical guide explores the keto-enol tautomerism of 4-nitrosophenol, a
phenomenon more accurately described as a nitrosophenol-quinone monoxime equilibrium.

This guide is intended for researchers, scientists, and professionals in drug development who

are interested in the physicochemical properties and structural dynamics of this compound.

Introduction to 4-Nitrosophenol Tautomerism
4-Nitrosophenol exists as a dynamic equilibrium between two tautomeric forms: the

benzenoid (4-nitrosophenol) and the quinonoid (1,4-benzoquinone monoxime) structures.[1]

[2][3] While the nitrosophenol form preserves the aromaticity of the benzene ring, the quinone

monoxime form is often the more stable and predominant tautomer in various solvents.[1][4]

This preference is a result of a delicate balance between the loss of aromatic stabilization

energy and the greater stability of the oxime functional group compared to the nitroso group, as

well as the higher affinity of the proton for the oxime nitrogen.[1][4]

The tautomeric equilibrium is significantly influenced by the solvent environment. The relative

amounts of the two tautomers can be modulated by solvent polarity and hydrogen bonding

capabilities, a common characteristic of keto-enol and other prototropic tautomerisms.[5]

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-

Vis) spectroscopy are powerful tools for characterizing and quantifying the tautomeric mixture.

[2][6]
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The equilibrium between 4-nitrosophenol and its quinone monoxime tautomer has been

investigated using various methods. The following tables summarize key quantitative data

available in the literature.

Table 1: Tautomeric Composition in Solution

Solvent % 4-Nitrosophenol
% 1,4-
Benzoquinone
Monoxime

Method

Ether ~30% ~70%
UV-Vis

Spectroscopy[2]

Dioxane
Predominantly

Quinonoid

Predominantly

Quinonoid

UV-Vis

Spectroscopy[7]

Chloroform
Predominantly

Quinonoid

Predominantly

Quinonoid

UV-Vis

Spectroscopy[7]

Absolute Alcohol
Predominantly

Quinonoid

Predominantly

Quinonoid

UV-Vis

Spectroscopy[7]

Table 2: Spectroscopic Data for Tautomer Identification

Tautomer /
Derivative

Solvent λmax (nm) Method

4-Nitrosophenol (in

mixture)
Ether Not explicitly resolved

UV-Vis

Spectroscopy[2]

1,4-Benzoquinone

Monoxime (in mixture)
Ether Visible region band

UV-Vis

Spectroscopy[2]

4-Nitroanisole

(Benzenoid form

analog)

Dioxane -
UV-Vis

Spectroscopy[7]

Quinoneoxime methyl

ether (Quinonoid form

analog)

Dioxane
Similar to tautomeric

mixture

UV-Vis

Spectroscopy[7]
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Table 3: 1H NMR Chemical Shifts of 4-Nitrosophenol in Different Solvents

Solvent Frequency (MHz)
Chemical Shift
(ppm)

Assignment

DMSO-d6 399.65 13.0, 7.66, 6.631 A, B, C[8]

DMSO-d6 89.56 7.654, 6.630 A, B[8]

Dioxane 300
11.68, 7.725, 7.215,

6.444, 6.431

OH(E) is broad, D(B),

D(C), D(A), D(D)[8]

Note: The broadness and solvent dependency of the OH peak are indicative of proton

exchange and tautomerism.

Table 4: Acidity Constants (pKa) for Related Functional Groups

Compound Functional Group pKa Significance

Phenol Phenolic Hydroxyl 9.95[4]

Acidity of the proton

on the oxygen in the

nitrosophenol form.

Acetoxime Oxime 12.2[4]

Acidity of the proton

on the nitrogen in the

quinone monoxime

form.

The higher pKa of acetoxime suggests that the oxime function holds the proton more tightly

than the phenolic hydroxyl group, contributing to the stability of the quinone monoxime

tautomer.[4]

Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of the 4-nitrosophenol
tautomerism. The following protocols are based on standard techniques for studying tautomeric

equilibria.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b094939?utm_src=pdf-body
https://www.chemicalbook.com/SpectrumEN_104-91-6_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_104-91-6_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_104-91-6_1HNMR.htm
https://chemistry.stackexchange.com/questions/146400/why-is-quinone-mono-oxime-more-stable-than-4-nitrosophenol
https://chemistry.stackexchange.com/questions/146400/why-is-quinone-mono-oxime-more-stable-than-4-nitrosophenol
https://chemistry.stackexchange.com/questions/146400/why-is-quinone-mono-oxime-more-stable-than-4-nitrosophenol
https://www.benchchem.com/product/b094939?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094939?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Determination of Tautomeric Equilibrium by 1H NMR
Spectroscopy
This protocol allows for the quantification of the relative amounts of each tautomer in solution.

Sample Preparation:

Prepare dilute solutions (5-10 wt%) of 4-nitrosophenol in various deuterated solvents

(e.g., DMSO-d6, CDCl3, dioxane-d8) to investigate solvent effects.[6][8]

Solutions should be prepared directly in 5 mm NMR tubes and allowed to equilibrate for a

sufficient period before analysis.[6]

NMR Data Acquisition:

Acquire 1H NMR spectra for each solution at a constant temperature.

Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

Data Analysis:

Identify distinct signals corresponding to each tautomer. The aromatic protons of the

nitrosophenol form will have different chemical shifts from the vinylic protons of the

quinone monoxime form.

Integrate the signals corresponding to unique protons of each tautomer.[6]

Calculate the percentage of each tautomer using the integral values. For example, if a

signal for the nitrosophenol form corresponds to 2 protons and a signal for the quinone

monoxime form corresponds to 2 protons, the ratio of their integrals will directly give the

molar ratio of the tautomers.

UV-Visible Spectroscopic Analysis
This method is useful for observing the tautomeric shift and can be used for quantitative

analysis by comparing the spectrum of the mixture to the spectra of non-tautomerizing

derivatives (e.g., the methyl ethers of both forms).[2]
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Sample Preparation:

Prepare solutions of 4-nitrosophenol in the solvent of interest (e.g., ether, dioxane).

Prepare solutions of the corresponding methyl ethers (4-nitrosoanisole and 1,4-

benzoquinone monoxime O-methyl ether) as reference compounds for the pure benzenoid

and quinonoid forms, respectively.[2]

Spectral Acquisition:

Record the UV-Vis absorption spectra of the 4-nitrosophenol solution and the two

reference compounds over a suitable wavelength range (e.g., 230-750 nm).[2]

Data Analysis:

Compare the spectrum of the 4-nitrosophenol solution to the spectra of the reference

compounds.

The relative contributions of the two tautomers to the spectrum of the mixture can be

determined by deconvolution or by comparing absorption maxima and intensities at

characteristic wavelengths for each form.[2] For instance, the percentage of the quinone

oxime form can be estimated by comparing the height of its characteristic absorption band

in the mixture to that of its pure methyl ether derivative.[2]

Visualizations
The following diagrams illustrate the tautomeric equilibrium and a typical experimental

workflow.

Caption: Tautomeric equilibrium between 4-nitrosophenol and 1,4-benzoquinone monoxime.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b094939?utm_src=pdf-body
http://electronicsandbooks.com/edt/manual/Magazine/J/Journal%20of%20the%20American%20Chemical%20Society%20US/1932%20%20(vol%20054)/08%20%20(3025-3468)/3064-3070.pdf
https://www.benchchem.com/product/b094939?utm_src=pdf-body
http://electronicsandbooks.com/edt/manual/Magazine/J/Journal%20of%20the%20American%20Chemical%20Society%20US/1932%20%20(vol%20054)/08%20%20(3025-3468)/3064-3070.pdf
https://www.benchchem.com/product/b094939?utm_src=pdf-body
http://electronicsandbooks.com/edt/manual/Magazine/J/Journal%20of%20the%20American%20Chemical%20Society%20US/1932%20%20(vol%20054)/08%20%20(3025-3468)/3064-3070.pdf
http://electronicsandbooks.com/edt/manual/Magazine/J/Journal%20of%20the%20American%20Chemical%20Society%20US/1932%20%20(vol%20054)/08%20%20(3025-3468)/3064-3070.pdf
https://www.benchchem.com/product/b094939?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094939?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for NMR Analysis

Sample Preparation
(4-Nitrosophenol in deuterated solvent)

Allow for Equilibration

1H NMR Data Acquisition

Spectral Processing
(Phasing, Baseline Correction)

Signal Integration

Calculation of Tautomer Ratio

Click to download full resolution via product page

Caption: Workflow for determining tautomer ratios using 1H NMR spectroscopy.

Conclusion
The tautomerism of 4-nitrosophenol is a well-established equilibrium that favors the 1,4-

benzoquinone monoxime form in many solvents. This preference is driven by the enhanced

stability of the oxime group, which outweighs the loss of aromaticity. A thorough understanding
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of this equilibrium is essential for applications where the specific properties of one tautomer are

desired, such as in drug design and materials science. The experimental protocols outlined in

this guide provide a robust framework for the quantitative investigation of this important

chemical phenomenon. Further research could explore the tautomeric equilibrium in a wider

range of solvents and at various temperatures to fully characterize the thermodynamics of the

system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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